N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Overview

Description

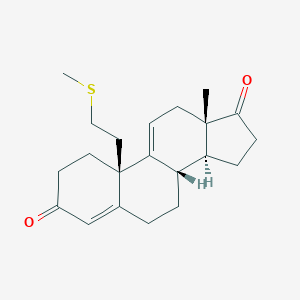

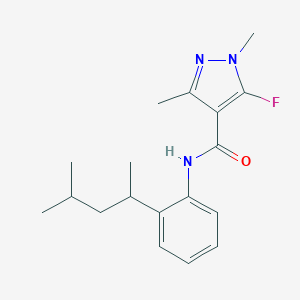

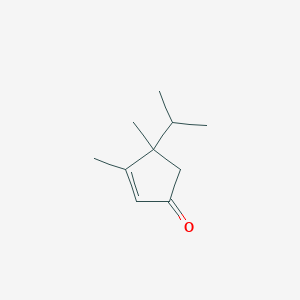

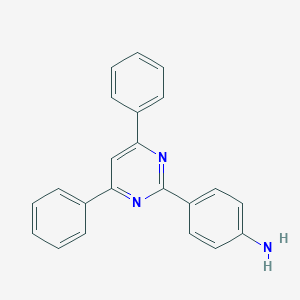

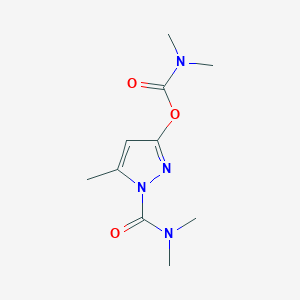

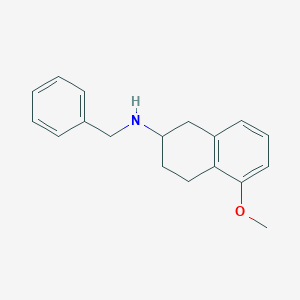

“N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine” is a chemical compound with the molecular formula C18H21NO . It is a derivative of tetrahydronaphthalene, a bicyclic compound also known as tetralin, which is used as a versatile intermediate in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydronaphthalene backbone with a methoxy group at the 5-position and a benzylamine group at the 2-position . The presence of these functional groups can influence the compound’s reactivity and potential biological activity.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 267.37 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications

Synthesis and Chemical Transformations

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, and its derivatives are primarily explored for their synthetic versatility and potential in various chemical transformations. This compound has been synthesized through multiple-step chemical processes, demonstrating its role in the development of biologically active compounds. For instance, Öztaşkın, Göksu, and SeÇen (2011) detailed an alternative synthesis pathway starting from 2-naphthoic acid, showcasing its application in producing dopaminergic compounds (Öztaşkın, Göksu, & SeÇen, 2011). Additionally, Yamashita et al. (1993) achieved the synthesis of phenethylamine moiety by photoamination of styrene derivatives with ammonia, highlighting another synthetic application of tetrahydronaphthalene derivatives (Yamashita et al., 1993).

Pharmacological Applications

Research has also delved into the pharmacological potentials of tetrahydronaphthalene derivatives. McDermend, McKenzie, and Freeman (1976) discussed the synthesis of dopaminergic activity of analogs, providing insights into their potential therapeutic applications in central dopamine receptor agonism (McDermend, McKenzie, & Freeman, 1976). Berardi et al. (1996) investigated sigma and 5-HT1A receptor ligands, revealing the compound's utility in the development of novel treatments for neurological disorders (Berardi et al., 1996).

Bioactive Compound Development

Further, the compound's derivatives have been synthesized for exploratory purposes in bioactive compound development. For example, Meyer et al. (1995) synthesized A-80426, combining potent α-2 antagonist activity with serotonin uptake inhibitory activity, hinting at its antidepressant-like effects (Meyer et al., 1995). This dual activity profile suggests its versatility and potential in medicinal chemistry.

Mechanism of Action

Rotigotine, also known as N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, is a non-ergoline dopamine agonist used for the treatment of Parkinson’s Disease and Restless Leg Syndrome .

Target of Action

Rotigotine is an agonist at all 5 dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors .

Mode of Action

As a dopamine agonist, Rotigotine works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . This interaction with its targets results in the stimulation of post-synaptic dopaminergic neurons .

Biochemical Pathways

It is known that rotigotine has in vitro activity that spans the dopamine d1 through d5 receptors, as well as select adrenergic and serotonergic sites .

Pharmacokinetics

Rotigotine is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . The absolute bioavailability after 24 h transdermal delivery is 37% of the applied Rotigotine dose . Following a single administration of Rotigotine transdermal system (24-h patch-on period), most of the absorbed drug is eliminated in urine and feces as sulphated and glucuronidated conjugates within 24 h of patch removal .

Result of Action

The molecular and cellular effects of Rotigotine’s action include the inhibition of dopamine uptake and prolactin secretion . Furthermore, Rotigotine has been shown to suppress the expressions of low-density lipoprotein receptor (LDL-R), proprotein convertase subtilisin/kexin type 9 (PCSK-9), and sterol regulatory element-binding protein (SREBP-2). It also inhibits ox-LDL-induced cholesterol accumulation in endothelial cells (ECs), improves U937 monocytes adhesion, and decreases the representation of NADPH oxidase (NOX-4) and generation of reactive oxygen species (ROS) in endothelial cells (ECs) .

Action Environment

Environmental factors such as oxidation and instability in a previous formulation indicate the need to evaluate impurities in both the raw material and pharmaceutical dosage forms of Rotigotine to ensure product quality . The transdermal patch provides a lesser dependence on gastrointestinal motility and the influence of other environmental factors .

Biochemical Analysis

Biochemical Properties

Rotigotine plays a significant role in biochemical reactions. It primarily acts as an agonist of the 5-HT1A and 5-HT2A receptors . The compound binds with high affinity to these receptors, which are crucial in various biochemical processes .

Cellular Effects

Rotigotine has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of Rotigotine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through its interaction with the 5-HT1A and 5-HT2A receptors .

Temporal Effects in Laboratory Settings

It is known that the compound has a rapid onset and short duration of action

Dosage Effects in Animal Models

In animal models, the effects of Rotigotine vary with different dosages . A study found that higher doses of Rotigotine produced significant increments in the intensity of the psychedelic experience

Metabolic Pathways

Rotigotine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Rotigotine within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name |

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-20-18-9-5-8-15-12-16(10-11-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFLGQHJVWSALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483986 | |

| Record name | N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136247-07-9 | |

| Record name | N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.